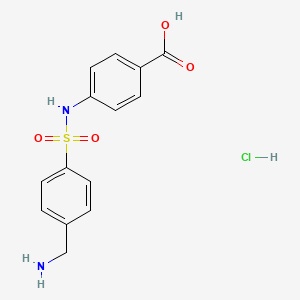
4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride, with the chemical formula C₁₄H₁₄N₂O₄S·HCl, is a compound used primarily in scientific research. It belongs to the class of sulfonamides and has applications in various fields.
Métodos De Preparación
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Amination: Start with 4-aminobenzoic acid and react it with formaldehyde (methanal) to introduce the aminomethyl group.
Sulfonation: Sulfonate the resulting intermediate using sulfuric acid or another sulfonating agent.
Acidification: Finally, convert the sulfonated intermediate to the benzoic acid derivative by acidification.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the sulfonamide group to a sulfone.
Reduction: Reduction of the nitro group (if present) to an amino group is possible.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Aromatic substitution reactions often involve Lewis acids or strong bases.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield the sulfone derivative, while reduction leads to the corresponding amine.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: It may have antihemorrhagic properties, although further research is needed.
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Mecanismo De Acción
The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Propiedades
Fórmula molecular |
C14H15ClN2O4S |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
4-[[4-(aminomethyl)phenyl]sulfonylamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H14N2O4S.ClH/c15-9-10-1-7-13(8-2-10)21(19,20)16-12-5-3-11(4-6-12)14(17)18;/h1-8,16H,9,15H2,(H,17,18);1H |
Clave InChI |
DBMONWYBQGNNMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)

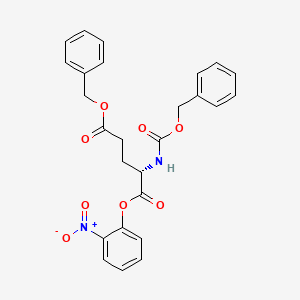
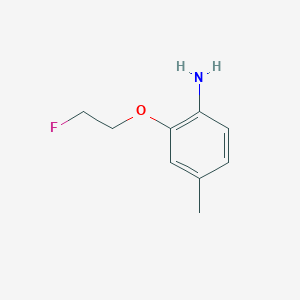
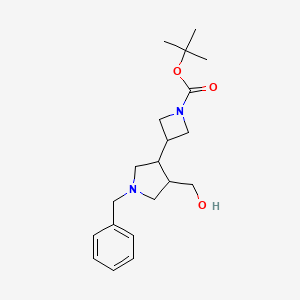
![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)



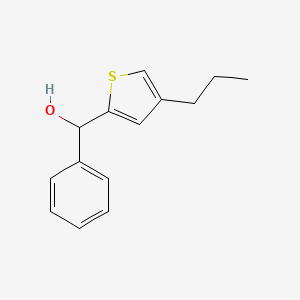
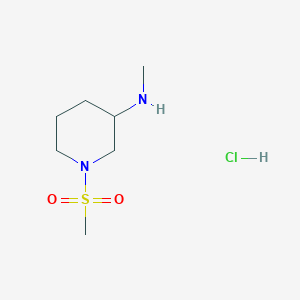
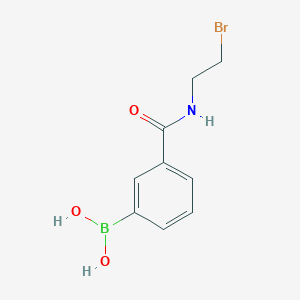

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
